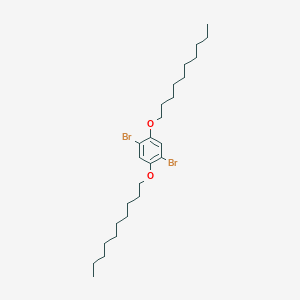

1,4-Dibromo-2,5-bis(decyloxy)benzene

Description

Properties

IUPAC Name |

1,4-dibromo-2,5-didecoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44Br2O2/c1-3-5-7-9-11-13-15-17-19-29-25-21-24(28)26(22-23(25)27)30-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMBJLMINSDIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408984 | |

| Record name | 1,4-Dibromo-2,5-bis(decyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152269-98-2 | |

| Record name | 1,4-Dibromo-2,5-bis(decyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dibromo-2,5-bis(decyloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,4 Dibromo 2,5 Bis Decyloxy Benzene in Academic Contexts

Established Synthetic Pathways for the Compound

The traditional synthesis of 1,4-dibromo-2,5-bis(decyloxy)benzene typically involves a two-step sequence: the formation of a dialkoxybenzene intermediate followed by aromatic bromination. This approach allows for the introduction of the long alkyl chains prior to the installation of the bromine atoms, which can influence the electronic properties and solubility of the final product.

Multi-Step Aromatic Bromination Sequences

A common and well-established route to this compound begins with the etherification of a suitable hydroquinone (B1673460) precursor, followed by the bromination of the resulting dialkoxybenzene. The Williamson ether synthesis is a frequently employed method for the initial etherification step. This reaction involves the deprotonation of hydroquinone by a strong base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, 1-bromodecane.

Following the successful synthesis of the 1,4-bis(decyloxy)benzene (B138780) intermediate, the next crucial step is the regioselective bromination of the aromatic ring. The two alkoxy groups are strong activating groups and ortho-, para-directors, meaning the bromine atoms will be directed to the positions ortho to the alkoxy groups (positions 2 and 5).

A typical laboratory-scale synthesis would proceed as follows:

Synthesis of 1,4-bis(decyloxy)benzene: Hydroquinone is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. A base, commonly potassium carbonate (K₂CO₃), is added to deprotonate the hydroxyl groups of the hydroquinone. 1-Bromodecane is then added to the reaction mixture, which is typically heated to facilitate the nucleophilic substitution reaction. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified.

Bromination of 1,4-bis(decyloxy)benzene: The purified 1,4-bis(decyloxy)benzene is dissolved in a suitable solvent, often a halogenated solvent like dichloromethane (B109758) or chloroform. A brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), is then added. The reaction is often carried out at room temperature or with gentle heating. The electron-rich nature of the dialkoxybenzene facilitates the electrophilic aromatic substitution. After the reaction is complete, the crude product is typically washed to remove any remaining acid or unreacted bromine and then purified.

| Step | Reactants | Reagents & Solvents | Typical Conditions |

| 1. Etherification | Hydroquinone, 1-Bromodecane | K₂CO₃, DMF | Heating |

| 2. Bromination | 1,4-bis(decyloxy)benzene | Br₂ or NBS, Dichloromethane | Room Temperature |

Precursor Derivatization and Purification Strategies

The purity of the final product, this compound, is paramount for its use in materials science. Therefore, effective purification of both the intermediate and the final compound is essential.

For the intermediate, 1,4-bis(decyloxy)benzene, purification often involves washing the crude product with water to remove inorganic salts and any remaining base. This is followed by recrystallization from a suitable solvent system.

The final product, this compound, is also typically purified by recrystallization. A common solvent system for recrystallizing similar 1,4-dibromo-2,5-dialkoxybenzene derivatives is a mixture of methanol (B129727) and chloroform. mdpi.com The crude product is dissolved in a minimal amount of hot chloroform, and methanol is then added until the solution becomes slightly turbid. Upon cooling, the purified product crystallizes out of the solution and can be collected by filtration. Column chromatography can also be employed for purification if necessary, using silica (B1680970) gel as the stationary phase and a suitable eluent system.

Advanced Synthesis Techniques and Their Mechanistic Insights

In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods. For the synthesis of this compound and related compounds, mechanochemical approaches have emerged as a promising alternative to traditional solvent-based methods.

Mechanochemical Approaches for Solvent-Free Synthesis

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This technique can often be performed in the absence of a solvent, leading to a significant reduction in waste and environmental impact.

A solvent-free bromination of 1,4-dimethoxybenzene, a compound structurally similar to the precursor of the target molecule, has been successfully demonstrated using a mortar and pestle. This suggests that a similar mechanochemical approach could be applied to the bromination of 1,4-bis(decyloxy)benzene. In such a reaction, the solid reactants, 1,4-bis(decyloxy)benzene and a solid brominating agent like N-bromosuccinimide (NBS), would be ground together, potentially with a catalytic amount of a Lewis or Brønsted acid, to initiate the reaction.

The mechanism of mechanochemical bromination of aromatic C-H bonds has been investigated through in situ time-resolved Raman spectroscopy and computational methods. acs.org These studies suggest that the mechanical force facilitates the intimate mixing of the reactants and can lead to the formation of reactive intermediates that drive the reaction forward. acs.org

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of both the etherification and bromination steps can be significantly influenced by the choice of reaction conditions and catalysts.

For the Williamson ether synthesis, optimization can involve screening different bases, solvents, and reaction temperatures. Phase-transfer catalysts can also be employed to enhance the reaction rate, particularly when dealing with long-chain alkyl halides like 1-bromodecane.

In the bromination step, the choice of brominating agent and catalyst is crucial for achieving high regioselectivity and yield. While elemental bromine is effective, N-bromosuccinimide (NBS) is often preferred as it is a solid and easier to handle. The reaction can be catalyzed by various acids. Mechanistic studies on the iodine-catalyzed bromination of aryl ethers with NBS have revealed that the reaction is actually catalyzed by IBr, which is formed in situ. sci-hub.stbit.edu.cn This insight can guide the selection of appropriate catalysts to optimize the bromination of 1,4-bis(decyloxy)benzene. The optimization process often involves a systematic variation of parameters such as reactant ratios, catalyst loading, reaction time, and temperature to identify the conditions that provide the highest yield and purity of the desired product.

| Reaction | Parameter to Optimize | Potential Variations |

| Williamson Ether Synthesis | Base | K₂CO₃, NaH, Cs₂CO₃ |

| Solvent | DMF, Acetonitrile, Acetone | |

| Catalyst | Phase-transfer catalysts (e.g., TBAB) | |

| Bromination | Brominating Agent | Br₂, NBS |

| Catalyst | Lewis acids, Brønsted acids, I₂ | |

| Solvent | Dichloromethane, Chloroform, Acetic Acid |

Polymerization and Oligomerization Studies Involving 1,4 Dibromo 2,5 Bis Decyloxy Benzene

Suzuki-Miyaura Polycondensation Utilizing 1,4-Dibromo-2,5-bis(decyloxy)benzene

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the context of polymer chemistry, it is employed for step-growth polymerization, often referred to as Suzuki polycondensation. This reaction typically involves the coupling of a dihaloaromatic compound, such as this compound, with an aromatic diboronic acid or its ester equivalent.

In the synthesis of alternating copolymers, this compound serves as the phenylene-containing monomer. It can be copolymerized with fluorene-based monomers, such as 2,7-diboronic acid or ester derivatives of 9,9-disubstituted fluorene, to create phenylene-fluorene conjugated copolymers. These polymers are of interest for their optoelectronic properties, which are widely applied in organic light-emitting diodes (OLEDs). The polymerization reaction involves a palladium catalyst, typically with phosphine ligands, and a base in a suitable solvent mixture. The general structure of the resulting copolymer consists of alternating 2,5-bis(decyloxy)phenylene and 9,9-disubstituted-fluorene-2,7-diyl units.

Dibenzo[b,d]thiophene sulfone (DBTS) is an electron-accepting building block used in the creation of polymers for materials chemistry applications. nih.gov Symmetrical dibromo-DBTS derivatives are often used in the synthesis of these materials. nih.gov To create copolymers with alternating donor and acceptor units, this compound can be reacted with a diboronic acid derivative of dibenzo[b,d]thiophene sulfone via Suzuki polycondensation. The resulting polymer possesses a backbone with alternating electron-rich dialkoxybenzene units and electron-deficient DBTS units, a common design strategy for tuning the electronic properties of conjugated polymers for applications in organic electronics.

This compound can be utilized in Suzuki-Miyaura polymerization to synthesize poly(para-phenylene) (PPP) derivatives. In this reaction, it is polymerized with a benzene-1,4-diboronic acid comonomer. The decyloxy side chains are crucial for rendering the resulting rigid PPP backbone soluble in common organic solvents, facilitating its characterization and processing. This method allows for the creation of well-defined, high-molecular-weight polymers with extended π-conjugation along the backbone.

The success of the Suzuki-Miyaura polycondensation is dependent on several critical parameters that affect the polymerization efficiency and the molecular weight of the final polymer. researchgate.net

| Parameter | Influence on Polymerization |

| Purity of Monomers | High purity of both the dibromo- and diboronic acid monomers is essential to achieve high molecular weights. Impurities can act as chain terminators. |

| Catalyst System | The choice of palladium catalyst and associated ligands is crucial. Catalysts like Pd(PPh₃)₄ and those with bulky, electron-rich phosphine ligands can enhance catalytic activity. researchgate.net |

| Base | An appropriate base, such as potassium carbonate or cesium fluoride, is required to activate the boronic acid. The choice and amount of base can significantly impact the reaction rate and yield. researchgate.net |

| Solvent | A biphasic solvent system (e.g., toluene/water) or a single polar aprotic solvent is often used. The solvent's ability to dissolve the monomers, polymer, and inorganic base affects the reaction kinetics. nih.gov |

| Temperature | Reaction temperature influences the rate of polymerization. Higher temperatures can increase the reaction rate but may also lead to side reactions or catalyst degradation. nih.gov |

| Stoichiometry | A precise 1:1 stoichiometric ratio between the dibromo and diboronic acid functional groups is critical for achieving high degrees of polymerization. |

Yamamoto Coupling Polymerization of this compound

Yamamoto coupling is a powerful method for the synthesis of symmetrical biaryls and conjugated polymers. It involves the dehalogenative polycondensation of aryl dihalides, promoted by a zero-valent nickel complex.

The Yamamoto polymerization of this compound is a homo-coupling reaction that yields a poly(para-phenylene) derivative. This reaction is mediated by a nickel(0) complex, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂], typically in the presence of a supporting ligand like 2,2'-bipyridyl. oup.com The process involves the oxidative addition of the aryl bromide to the Ni(0) center, followed by reductive elimination to form a new carbon-carbon bond between the monomer units, regenerating the nickel catalyst.

Recent studies have demonstrated the feasibility of this reaction under solid-state mechanochemical conditions, providing a more environmentally friendly, solvent-free alternative to traditional solution-based methods. oup.com In one example, the solid-state Yamamoto polymerization of this compound using Ni(cod)₂ and 4,4'-di-tert-butyl-2,2'-bipyridyl successfully produced the corresponding poly(2,5-bis(decyloxy)-1,4-phenylene). oup.com

| Reaction | Monomer | Reagents | Product | Molecular Weight (Mn) | Yield |

| Yamamoto Polymerization | This compound | Ni(cod)₂, 4,4'-di-tert-butyl-2,2'-bipyridyl | Poly(2,5-bis(decyloxy)-1,4-phenylene) | 4,200 | 83% |

Solid-State Mechanochemical Polymerization Protocols

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a compelling alternative to traditional solution-based polymer synthesis, primarily by reducing or eliminating the need for solvents. rsc.org This "green chemistry" approach is particularly interesting for monomers that have low solubility or for creating novel polymer structures. rsc.org

While specific research on the solid-state mechanochemical polymerization of this compound is not extensively documented in the reviewed literature, the crystal structure of its analogues, such as 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551), provides insight into its potential for such reactions. In the solid state, these molecules arrange themselves into supramolecular architectures through intermolecular interactions. researchgate.net For the hexyloxy analogue, Br···Br interactions with a distance of 3.410 Å are present, which is shorter than the sum of the van der Waals radii, leading to the formation of a one-dimensional chain structure. nih.gov This pre-organization in the crystal lattice could potentially facilitate a topochemical polymerization reaction under mechanical stress, for instance, in a ball mill. The defined proximity and orientation of the reactive bromine sites might offer a pathway to controlled polymer growth in the absence of a solvent.

Grignard Metathesis Polymerization (GRIM) Applications

Grignard Metathesis (GRIM) polymerization, also known as Kumada Catalyst-Transfer Polycondensation (KCTP), has emerged as a powerful chain-growth method for synthesizing well-defined conjugated polymers. nih.govru.nl This technique allows for precise control over molecular weight and results in polymers with low polydispersity. amazonaws.com While extensively used for producing regioregular polythiophenes, the GRIM method has also been successfully adapted for the polymerization of 1,4-dibromo-2,5-dialkoxybenzene monomers, which are close structural analogues of this compound. amazonaws.comresearchgate.net

The process typically involves the treatment of the dibromo-monomer with an isopropylmagnesium chloride, followed by the addition of a nickel catalyst, such as Ni(dppp)Cl2. amazonaws.com The polymerization proceeds in a chain-growth manner, where the catalyst transfers along the growing polymer chain. This "living" nature of the polymerization allows for the synthesis of polymers with predictable molecular weights based on the monomer-to-catalyst ratio. amazonaws.com

Synthesis of Regioregular Conjugated Polymers

The term "regioregular" is most pertinent to monomers that can couple in different orientations, such as 3-substituted thiophenes. For a symmetric monomer like this compound, every coupling is chemically equivalent. Therefore, the key advantage of the GRIM/KCTP method in this context is not the control of regiochemistry, but the synthesis of structurally homogeneous, well-defined polymers with controlled molecular weight and narrow molecular weight distribution (low polydispersity index, Mw/Mn). amazonaws.com

Research on the polymerization of the analogue 1,4-dibromo-2,5-dihexyloxybenzene demonstrates these features effectively. The polymerization using Ni(dppp)Cl2 as a catalyst proceeds in a controlled, chain-growth fashion. Studies show a linear relationship between the number-average molecular weight (Mn) of the resulting poly(2,5-dihexyloxy-p-phenylene) and the ratio of consumed monomer to the nickel catalyst. amazonaws.com This confirms the living character of the polymerization and its utility in producing materials with predictable chain lengths and minimal structural defects. amazonaws.com

Below is a table summarizing the results from the GRIM polymerization of 1,4-dibromo-2,5-dihexyloxybenzene, illustrating the control over molecular weight.

| Monomer/Catalyst Ratio | Conversion (%) | Mn (GPC) | Mw/Mn |

| 25 | 99 | 4900 | 1.16 |

| 50 | 100 | 9200 | 1.13 |

| 100 | 100 | 18000 | 1.13 |

| 200 | 98 | 32100 | 1.17 |

This data is adapted from studies on the 1,4-dibromo-2,5-dihexyloxybenzene analogue and serves to illustrate the principles of the polymerization method. amazonaws.com

Incorporation into Ladder Polymers and Other Advanced Conjugated Architectures

Ladder polymers are a class of materials characterized by a rigid, planar double-stranded backbone. This structure prevents rotational freedom, leading to enhanced thermal stability and highly delocalized electronic states, which are desirable for high-performance electronic devices. Monomers like this compound and its close analogues are critical building blocks for these advanced architectures. chemrxiv.org

In one synthetic strategy, the dodecyloxy analogue, 1,4-dibromo-2,5-bis(dodecyloxy)benzene, was used as a central core in a Suzuki coupling reaction with pyrene-based boronic esters. chemrxiv.org This reaction creates a precursor polymer with a specific, carefully designed arrangement of aromatic units. This precursor polymer is then subjected to a subsequent cyclization reaction (e.g., an acid-catalyzed intramolecular arylation) to form the rigid, planar ladder-type structure. The long alkoxy chains (decyloxy or dodecyloxy) are essential for maintaining the solubility of these rigid precursor and final ladder polymers during synthesis and processing. chemrxiv.org The incorporation of the 1,4-bis(alkoxy)benzene unit is thus instrumental in constructing the planar, conjugated backbone necessary for advanced electronic materials. chemrxiv.org

Theoretical and Computational Investigations of 1,4 Dibromo 2,5 Bis Decyloxy Benzene and Its Derivatives

Quantum Chemical Calculations on Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties and energetic landscape of 1,4-Dibromo-2,5-bis(decyloxy)benzene. These computational methods allow for a detailed examination of the molecule's frontier orbitals, conformational preferences, and bond stabilities.

Frontier Molecular Orbital Analysis (HOMO/LUMO Energy Levels)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and the energy required for electronic excitation.

In related substituted dibromobenzene compounds, such as 1,4-dibromo-2,5-difluorobenzene (B1294941), density functional theory (DFT) calculations have been used to determine these energy levels. For instance, calculations at the B3LYP/6-311++G(d,p) level of theory for 1,4-dibromo-2,5-difluorobenzene show a HOMO-LUMO energy gap of 5.444 eV. globalresearchonline.net The HOMO is typically located over the bromine and oxygen atoms, which act as electron-donating groups, while the LUMO is delocalized over the π-system of the benzene (B151609) ring. globalresearchonline.net This distribution implies that the primary electronic transition (HOMO → LUMO) involves a transfer of electron density from the substituents to the aromatic core. globalresearchonline.net For this compound, the electron-donating alkoxy chains are expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap compared to less substituted benzene, influencing the potential color and conductivity of its derived polymers. The ability to predictably tune these frontier molecular orbital energy levels is a key strategy in designing novel π-conjugated alternating copolymers for specific electronic applications. rsc.org

Table 1: Frontier Molecular Orbital Data for a Related Compound Data for 1,4-dibromo-2,5-difluorobenzene calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Value (eV) | Source |

|---|---|---|

| HOMO-LUMO Energy Gap | 5.444 | globalresearchonline.net |

Conformational Analysis and Backbone Torsion Effects on Conjugation

The three-dimensional structure and conformational flexibility of this compound are critical to the properties of materials derived from it. The orientation of the decyloxy side chains relative to the benzene ring can significantly impact intermolecular packing and the extent of π-conjugation in polymers.

X-ray crystallographic studies on analogous compounds, such as 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551) and 1,4-dibromo-2,5-dibutoxybenzene (B137536), provide significant insight. nih.govnih.gov In these structures, the alkyl chains are observed to adopt a fully extended, all-trans conformation. nih.govnih.gov Crucially, the chains are found to be nearly coplanar with the benzene ring. nih.govnih.gov For the hexyloxy derivative, the C-C-O-C torsion angle is a mere 3.4(4)°. nih.gov This planarity is essential as it maximizes the conjugation between the oxygen lone pairs and the aromatic π-system, which in turn influences the electronic properties. Deviations from this planarity, or torsional disorders, would disrupt conjugation, leading to a larger bandgap and reduced electronic conductivity in derived polymeric systems.

Dissociation Energy Calculations

The strength of the carbon-bromine (C-Br) bond is a key parameter, particularly when considering the use of this compound as a monomer in cross-coupling polymerization reactions. The bond dissociation energy (BDE) represents the energy required to break this bond homolytically.

The typical bond dissociation energy for a C-Br bond in a molecule like bromobenzene (B47551) is approximately 82.6 kcal/mol (or about 345.6 kJ/mol). nih.gov Theoretical calculations using methods like B3LYP can estimate these values; for bromobenzene, the calculated BDE is around 83.7 kcal/mol. nih.gov The energy required to break a C-Br bond can also be expressed as 276 kJ/mol. pearson.com This value is critical for understanding the reactivity of the molecule in polymerization reactions, such as Suzuki or Stille coupling, where the cleavage of the C-Br bond is a crucial step. The electronic environment of the benzene ring, influenced by the two decyloxy groups, can subtly modify this bond energy compared to unsubstituted bromobenzene.

Table 2: Typical Carbon-Bromine Bond Dissociation Energies

| Compound/Bond Type | Dissociation Energy (kJ/mol) | Dissociation Energy (kcal/mol) | Source |

|---|---|---|---|

| Typical Aromatic C-Br | 276 | ~66 | pearson.com |

| Bromobenzene (Experimental) | 345.6 | 82.6 | nih.gov |

| Bromobenzene (Calculated, B3LYP) | 350.2 | 83.7 | nih.gov |

Molecular Dynamics Simulations in Self-Assembly Processes

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the collective behavior of molecules and predicting how they self-assemble into larger, ordered structures. For molecules like this compound, which possess both a rigid aromatic core and flexible aliphatic chains, MD simulations can provide atomic-level insights into the processes that govern the formation of liquid crystalline phases or thin-film morphologies.

These simulations model the movements of atoms over time based on a classical force field, allowing researchers to observe phenomena such as the alignment of molecules and the phase transitions that are difficult to capture experimentally. nih.govnih.gov Crystal structure analyses of similar molecules reveal the importance of intermolecular interactions, such as Br⋯Br interactions, in forming one-dimensional supramolecular chains. nih.gov MD simulations can explore the dynamics of how these and other non-covalent interactions (like van der Waals forces between the decyloxy chains) guide the self-assembly process in different environments, predicting the most stable packing arrangements and the resulting material morphologies.

Predicting Optoelectronic Properties of Derived Polymers

Theoretical calculations are invaluable for predicting the optoelectronic properties of polymers derived from this compound. By modeling oligomers and polymer chains, it is possible to extrapolate key electronic parameters of the bulk material.

The HOMO and LUMO energy levels calculated for the monomer and its oligomers can be used to estimate the polymer's ionization potential and electron affinity. The HOMO-LUMO gap of the polymer chain is directly related to its optical bandgap, which determines the wavelengths of light the material will absorb and emit, a critical factor for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). As seen in studies of other conjugated copolymers, the choice of comonomer can be used to systematically tune the HOMO level while the LUMO level remains relatively constant, allowing for precise control over the final optoelectronic properties. rsc.org Computational models can screen different polymer structures to identify candidates with desired bandgaps and charge transport characteristics before undertaking complex and costly synthesis.

Structure-Property Relationship Modeling

Modeling the relationship between molecular structure and macroscopic properties is the ultimate goal of these computational investigations. For this compound and its derivatives, a clear link emerges between the molecular architecture and the solid-state structure.

The planarity of the dialkoxybenzene core and the extended conformation of the side chains directly influence how the molecules pack in the solid state. nih.govnih.gov Crystal engineering studies on related systems show that subtle changes in the side chains can lead to different packing motifs, dominated by various non-covalent interactions like C–Br...π(arene), C–H...Br, or Br...Br interactions. mdpi.com For example, the crystal structure of 1,4-dibromo-2,5-bis(hexyloxy)benzene is stabilized by intermolecular Br⋯Br interactions, leading to a one-dimensional chain structure. nih.gov In contrast, the structure of 1,4-dibromo-2,5-dibutoxybenzene is stabilized by C—Br⋯O halogen bonds. nih.gov These different packing arrangements will, in turn, dictate the material's charge transport mobility, liquid crystalline behavior, and other key performance metrics. Computational models can help to systematically explore this vast parameter space, accelerating the discovery of new materials with tailored properties.

Spectroscopic and Advanced Characterization Techniques in Research on the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Monomers and Polymers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,4-Dibromo-2,5-bis(decyloxy)benzene, both as a monomer and within a polymer chain. It provides detailed information about the chemical environment of individual atoms, allowing for unambiguous structure confirmation.

¹H NMR and ¹³C NMR Chemical Shift Analysis

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for confirming the synthesis and purity of this compound. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of the nuclei.

For the monomer, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons and the protons of the decyloxy side chains. The aromatic protons, being in a specific electronic environment due to the bromine and alkoxy substituents, typically appear as a singlet in the aromatic region of the spectrum. The protons of the decyloxy chains show a series of multiplets corresponding to the different methylene groups and a terminal methyl group.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the aromatic carbons and the carbons of the decyloxy chains. The carbon atoms directly bonded to the bromine atoms are significantly influenced by the halogen's electronegativity and "heavy atom effect," which affects their chemical shift.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,4-Dibromo-2,5-dialkoxybenzene Derivatives (Note: Data is analogous and may not represent the exact values for the decyloxy derivative)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic-H | ~7.1 | - |

| -O-CH₂ -(CH₂)₈-CH₃ | ~4.0 (triplet) | ~70 |

| -O-CH₂-CH₂ -(CH₂)₇-CH₃ | ~1.8 (multiplet) | ~32 |

| Methylene chain | ~1.5 - 1.2 (multiplet) | ~29, ~26, ~23 |

| Terminal -CH₃ | ~0.9 (triplet) | ~14 |

| Aromatic-C-Br | - | ~112 |

| Aromatic-C-O | - | ~150 |

Mass Spectrometry for Molecular Mass Confirmation and Polymer Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of the this compound monomer and to characterize the molecular weight distribution of polymers derived from it.

MALDI-TOF Mass Spectrometry for Polymer Chain Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of synthetic polymers. nih.gov This soft ionization technique allows for the analysis of large molecules with minimal fragmentation, providing information on the average molecular weight, the polydispersity (the breadth of the molecular weight distribution), and the structure of the polymer end-groups. nih.gov

Surface Characterization for Film Morphology and Supramolecular Structures

The performance of organic electronic devices is highly dependent on the morphology of the active thin films. Techniques such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are used to visualize the surface topography and molecular arrangement of materials derived from this compound at the nanoscale.

Atomic Force Microscopy (AFM) for Topographical Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface. spectraresearch.com It is used to characterize the surface morphology of thin films of polymers derived from this compound. AFM can reveal information about surface roughness, phase separation, and the formation of crystalline or amorphous domains within the film. spectraresearch.com The long decyloxy side chains are expected to influence the packing of the polymer backbones and can lead to the formation of ordered, lamellar structures in thin films. AFM is crucial for optimizing film deposition conditions to achieve the desired morphology for efficient device performance.

Scanning Tunneling Microscopy (STM) for Molecular Architectonics

Scanning Tunneling Microscopy (STM) is another powerful surface analysis technique that can provide images of surfaces at the atomic level. nsf.gov It is particularly useful for studying the self-assembly of molecules on conductive substrates. nsf.gov For a molecule like this compound, STM can be used to investigate how individual molecules arrange themselves on a surface such as highly oriented pyrolytic graphite (HOPG). nsf.gov The interplay between the intermolecular interactions (e.g., van der Waals forces between the decyloxy chains) and the molecule-substrate interactions governs the formation of highly ordered two-dimensional supramolecular networks. nsf.gov Understanding these self-assembly processes is key to developing bottom-up approaches for the fabrication of nanoscale electronic devices.

Contact Angle Measurements for Surface Functionality

Contact angle measurements are a important technique for characterizing the surface properties of materials, providing insights into wettability and surface energy. In the context of polymers derived from this compound, this method is instrumental in assessing the impact of the long decyloxy side chains on the polymer film's surface functionality. The hydrophobic nature of these alkyl chains is expected to influence the interaction of the polymer surface with various liquids.

Research on analogous poly(p-phenylene vinylene) (PPV) derivatives, such as poly(2-methoxy-5-(2'-ethyl-hexyloxy)-1,4-phenylene vinylene) (MEH-PPV), demonstrates the utility of contact angle measurements. For instance, the water contact angle of an unmodified MEH-PPV surface was measured to be 95.5°, indicating a hydrophobic surface. nih.gov Following a surface modification process, this angle was observed to decrease to 82.1°, signifying an increase in surface wettability. nih.gov Such studies highlight how contact angle measurements can quantify changes in surface functionality, which is crucial for applications where interfacial properties are critical, such as in organic electronics and sensor technologies.

While specific contact angle data for polymers derived directly from this compound is not extensively detailed in the reviewed literature, the principles from related polymer studies are directly applicable. The decyloxy chains would likely impart a significant hydrophobic character to the polymer surface, resulting in high water contact angles.

| Polymer Surface | Water Contact Angle (°) |

|---|---|

| Unmodified MEH-PPV | 95.5 |

| Modified MEH-PPV | 82.1 |

Electrochemical Characterization of Derived Polymers

Electrochemical methods are fundamental to understanding the electronic properties of conjugated polymers synthesized from monomers like this compound. These techniques probe the redox behavior, energy levels, and electrochromic potential of the resulting materials.

Cyclic Voltammetry for Redox Properties and Electrochromic Performance

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of conjugated polymers. By scanning the potential applied to a polymer film and measuring the resulting current, researchers can determine the oxidation and reduction potentials, which are crucial for understanding the material's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For polymers derived from this compound, such as poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV), CV analysis has been employed to determine their band gaps, which are in the range of 2.4 to 2.5 eV. This technique is essential for characterizing the electroactive nature of these materials, which is a prerequisite for their use in electrochromic devices.

The electrochromic performance of these polymers, which is their ability to change color in response to an electrical potential, is also evaluated using cyclic voltammetry coupled with UV-Vis spectroscopy. This spectroelectrochemical analysis reveals the changes in the polymer's absorption spectrum as it is switched between its neutral and oxidized states. While specific switching times and coloration efficiencies for polymers from this compound are not detailed in the available literature, the general approach for related electrochromic polymers involves measuring these parameters to assess their suitability for display and smart window applications.

| Polymer | Property | Value |

|---|---|---|

| Poly(2,5-didecyloxy-1,4-phenylene vinylene) (PDOPV) | HOMO Level (eV) | Not specified |

| LUMO Level (eV) | Not specified | |

| Band Gap (eV) | 2.4 - 2.5 |

Future Research Directions and Emerging Trends for 1,4 Dibromo 2,5 Bis Decyloxy Benzene

Novel Derivatizations for Tunable Optoelectronic Properties in Conjugated Systems

The core utility of 1,4-dibromo-2,5-bis(decyloxy)benzene lies in its role as a monomer for creating larger, functional conjugated systems. Future research will increasingly focus on novel derivatization strategies to precisely control the optoelectronic properties of the resulting materials. The differential reactivity of halogenated benzene (B151609) derivatives can be exploited to perform sequential coupling reactions, allowing for the controlled introduction of diverse substituents. nbinno.com This is paramount when designing molecules with specific energy levels (HOMO/LUMO), absorption/emission spectra, and charge transport characteristics for targeted applications.

Key polymerization and cross-coupling reactions utilized for derivatization include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the dibromo compound and an organoboron reagent (e.g., a diboronic acid) is a powerful tool for forming new carbon-carbon bonds to create polymers like poly(p-phenylene)s.

Sonogashira Coupling: This reaction, also catalyzed by palladium and a copper co-catalyst, couples the dibromo starting material with terminal alkynes. This method is used to synthesize poly(p-phenylene ethynylene)s, which are known for their interesting electronic and photoluminescent properties.

By strategically selecting co-monomers for these polymerization reactions, researchers can fine-tune the properties of the final conjugated polymer. For instance, incorporating electron-rich or electron-deficient units allows for the manipulation of the polymer's electronic band structure.

| Derivatization Strategy | Typical Co-Monomer | Resulting Polymer Class | Tunable Properties |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arene Diboronic Acids/Esters | Poly(p-phenylene)s (PPPs) | Band Gap, Emission Color, Charge Mobility |

| Sonogashira Coupling | Diethynyl Aromatics (e.g., thiophene derivatives) | Poly(p-phenylene ethynylene)s (PPEs) | Luminescence, Particle Morphology, Solubility |

| Stille Coupling | Organostannane Compounds | Conjugated Polymers | Electronic and Optical Properties |

| Heck Coupling | Alkenes | Poly(p-phenylene vinylene)s (PPVs) | Solubility, Photoluminescence, Electronic Properties |

Future work will likely explore multi-component polymerizations and post-polymerization modifications to create even more complex and functional materials with precisely engineered properties.

Integration into Next-Generation Organic Electronic and Energy Harvesting Devices

Derivatives of 1,4-dibromo-2,5-bis(alkoxy)benzenes are foundational materials for a wide range of organic electronic devices. researchgate.net The long decyloxy chains of this compound are particularly advantageous as they impart excellent solubility, facilitating the use of solution-based processing techniques like spin-coating and inkjet printing. These techniques are essential for manufacturing large-area, flexible, and low-cost electronic devices.

Emerging applications for materials derived from this compound include:

Organic Light-Emitting Diodes (OLEDs): Conjugated polymers synthesized from this monomer can serve as the active emissive layer in OLEDs. By tuning the chemical structure through derivatization, the emission color can be controlled across the visible spectrum.

Organic Photovoltaics (OPVs): These materials can function as the electron donor component in the active layer of bulk heterojunction solar cells. Research is focused on designing polymers with broad absorption spectra and efficient charge separation and transport to maximize power conversion efficiency.

Organic Field-Effect Transistors (OFETs): The semiconductor properties of polymers derived from this building block are being explored for use in the active channel of OFETs, which are key components in flexible circuits, sensors, and displays.

| Device Type | Function of Derived Material | Key Research Goal |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer, Host Material | High Efficiency, Color Purity, Long Lifetime |

| Organic Photovoltaics (OPVs) | Electron Donor | Broad Solar Spectrum Absorption, High Power Conversion Efficiency |

| Organic Field-Effect Transistors (OFETs) | Semiconducting Channel | High Charge Carrier Mobility, Environmental Stability |

The integration of these materials into next-generation devices will require a multidisciplinary approach, combining synthetic chemistry with materials engineering and device physics to optimize performance and stability.

Exploration of Advanced Self-Assembly Strategies for Functional Architectures

The ability of molecules to spontaneously organize into well-defined, functional structures is a cornerstone of nanotechnology. The structure of this compound and its derivatives is conducive to self-assembly through various noncovalent interactions. nih.gov These interactions, including van der Waals forces between the long alkyl chains and halogen bonding (Br···Br or Br···O interactions), can direct the molecules to form ordered structures in the solid state. researchgate.netnih.govresearchgate.netmdpi.com

Crystal structure analyses of similar compounds, such as 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551), reveal that intermolecular Br···Br interactions can lead to the formation of one-dimensional supramolecular chains. nih.govnih.gov In other cases, C–Br···O halogen bonds can link molecules into two-dimensional networks. researchgate.net

Future research will focus on harnessing these interactions to create functional architectures:

Controlling Crystal Packing: By modifying the side chains or introducing other functional groups, it may be possible to program the solid-state packing of these molecules to optimize charge transport pathways for enhanced performance in devices like OFETs.

Solution-State Aggregation: The interplay of solvent and molecular structure can lead to the formation of nanofibers, vesicles, or other nanostructures in solution. These pre-organized assemblies could then be deposited to create highly ordered films.

Surface-Confined Assembly: Directing the self-assembly of these molecules on surfaces can create well-defined monolayers or thin films, a bottom-up approach to fabricating nanoscale electronic components.

The exploration of these self-assembly strategies is crucial for bridging the gap between molecular design and macroscopic device function.

Development of More Sustainable and Environmentally Benign Synthesis Routes (e.g., Enhanced Mechanochemistry)

Traditional synthetic routes to this compound and its precursors often involve multi-step processes that use halogenated solvents and require significant energy input for heating and purification. researchgate.net There is a growing trend in chemistry to develop more sustainable and environmentally friendly synthetic methods.

Future research in this area will likely focus on:

Greener Solvents: Replacing hazardous solvents like chloroform or chlorobenzene with more benign alternatives.

Catalytic Bromination: Developing more efficient and selective catalytic systems for the bromination of the 1,4-bis(decyloxy)benzene (B138780) precursor to minimize waste and side products.

Mechanochemistry: This technique involves conducting chemical reactions in the solid state by grinding or milling, often with little or no solvent. Recent studies have demonstrated the successful use of mechanochemical methods for the bromination of other aromatic compounds. nih.gov Applying this solvent-free approach to the synthesis of aryl-cored dibromides like this compound could dramatically reduce the environmental impact of its production. nih.gov

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processes, including better temperature control, improved safety, and the potential for easier scale-up, contributing to a more efficient and sustainable synthesis.

By embracing the principles of green chemistry, the production of this valuable chemical intermediate can be made more economical and environmentally responsible.

Q & A

Q. What are the key synthetic routes for preparing 1,4-dibromo-2,5-bis(decyloxy)benzene, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki coupling or nucleophilic aromatic substitution. For example, 1,4-dibromo-2,5-bis(hexyloxy)benzene (a structural analog) was prepared using a Suzuki reaction with 4-carboxyphenylboronic acid, yielding crystals suitable for X-ray diffraction after recrystallization in ethanol . Key variables include solvent choice (e.g., ethanol for recrystallization), temperature control (refluxing under nitrogen), and stoichiometric ratios of boronic acid derivatives. Yield optimization often requires iterative adjustments to reaction time (e.g., 18 hours for hydrazide reactions ) and purification methods (e.g., column chromatography or multi-solvent recrystallization).

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological steps include:

- Nuclear Magnetic Resonance (NMR): Analyze bromine and decyloxy proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, alkyl chains at δ 0.8–1.5 ppm).

- X-ray Diffraction (XRD): Resolve crystal packing and bond lengths. For related compounds, monoclinic systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 8.437 Å, b = 13.229 Å) are reported .

- Elemental Analysis: Confirm Br and O content (±0.3% deviation).

- Melting Point Analysis: Compare with literature values (e.g., analogs like 1,4-dibromo-2,5-dibutoxybenzene melt at 222–227°C ).

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol and ethanol-water mixtures are commonly used for recrystallizing brominated aromatics with long alkoxy chains due to their moderate polarity. For instance, 1,4-dibromo-2,5-bis(hexyloxy)benzene was recrystallized from ethanol to obtain diffraction-quality crystals . Mixed solvents (e.g., dichloromethane-hexane) may improve crystal size and purity for XRD studies.

Advanced Research Questions

Q. How do the decyloxy substituents influence the compound’s crystallinity and electronic properties compared to shorter-chain analogs?

The decyloxy chains enhance van der Waals interactions, promoting layered crystal packing (observed in analogs like 1,4-diiodo-2,5-bis(decyloxy)benzene, PSA = 18.46 Ų ). Longer chains reduce melting points but increase solubility in nonpolar solvents. Electronic effects are minimal due to the insulating nature of alkoxy groups, but steric hindrance may slow reactivity in cross-coupling reactions .

Q. What experimental strategies resolve contradictions in spectroscopic data for brominated aromatics?

Contradictions (e.g., unexpected NMR splitting or IR peaks) often arise from impurities or polymorphism. Strategies include:

- Multi-technique validation: Cross-check NMR with High-Resolution Mass Spectrometry (HRMS) and XRD.

- Dynamic NMR: Resolve rotational barriers in alkoxy chains (e.g., variable-temperature NMR at −50°C to 100°C).

- Computational modeling: Compare experimental XRD data (e.g., β = 98.683° in monoclinic systems ) with DFT-optimized structures.

Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

- Optimize catalysts: Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling.

- Vary ligands: Bulky ligands (e.g., SPhos) may mitigate steric hindrance from decyloxy chains.

- Monitor kinetics: Use in-situ FTIR or HPLC to track reaction progress. For example, side-product formation in Suzuki reactions can be minimized by controlling boronic acid stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.